molecular formula C12H23NO2 B14768038 Methyl 2-amino-5-cyclohexylpentanoate

Methyl 2-amino-5-cyclohexylpentanoate

Cat. No.: B14768038
M. Wt: 213.32 g/mol
InChI Key: AQKXEVJKVNMURO-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-cyclohexylpentanoate is a methyl ester derivative featuring a pentanoate backbone substituted with an amino group at the second carbon and a cyclohexyl moiety at the fifth position. The cyclohexyl group may enhance lipophilicity, influencing solubility and bioavailability, while the amino and ester functionalities could enable further chemical modifications.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

methyl 2-amino-5-cyclohexylpentanoate

InChI

InChI=1S/C12H23NO2/c1-15-12(14)11(13)9-5-8-10-6-3-2-4-7-10/h10-11H,2-9,13H2,1H3

InChI Key

AQKXEVJKVNMURO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCC1CCCCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-cyclohexylpentanoate typically involves the reaction of 2-amino-5-cyclohexylpentanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

2-amino-5-cyclohexylpentanoic acid+methanolMethyl 2-amino-5-cyclohexylpentanoate+water\text{2-amino-5-cyclohexylpentanoic acid} + \text{methanol} \rightarrow \text{this compound} + \text{water} 2-amino-5-cyclohexylpentanoic acid+methanol→Methyl 2-amino-5-cyclohexylpentanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-cyclohexylpentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Methyl 2-amino-5-cyclohexylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-cyclohexylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexyl ring provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Differences

(a) 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid ()
  • Formula: C₁₀H₁₉NO₅
  • Key Features: Contains a carboxylic acid (-COOH) instead of a methyl ester (-COOCH₃). Features a hydroxy (-OH) group at the fifth carbon, contrasting with the cyclohexyl substituent in the target compound. Includes a tert-butyloxycarbonyl (Boc) carbamate group (-NHCOO-tBu) at the second carbon, whereas the target compound has a free amino (-NH₂) group.
  • Implications :
    • The Boc group in the compound enhances stability during synthetic processes but requires deprotection for further reactivity .
    • The carboxylic acid group increases polarity, reducing lipid solubility compared to the methyl ester in the target compound.
(b) Metconazole Intermediate ()
  • Key Features: Cyclopentanone core with substituents like (4-chlorophenyl)methyl and methyl groups. Synthesized via alkylation and hydrolysis of ester precursors (e.g., methyl or ethyl esters).
  • Implications :
    • Demonstrates the utility of ester intermediates in agrochemical synthesis (e.g., metconazole, a fungicide) .
    • Highlights the role of steric hindrance (e.g., dimethyl groups) in stabilizing intermediates during synthesis.

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